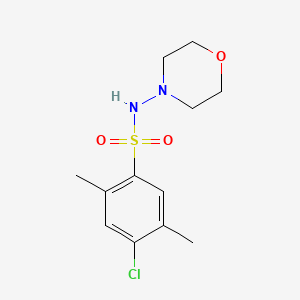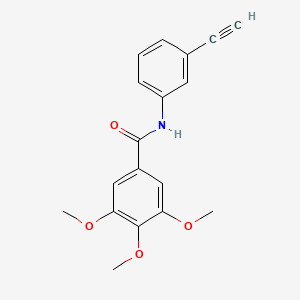
4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide, also known as CDMB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CDMB is a sulfonamide derivative that has been synthesized using a variety of methods. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide is a potent inhibitor of PKC. It binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC activity has been found to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has been found to inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular disease. 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide in laboratory experiments is its specificity for PKC. It has been found to be a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular signaling pathways. However, one limitation of using 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide. One area of interest is the development of new derivatives of 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide and its effects on cellular signaling pathways. Finally, there is potential for 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide to be used in the development of new treatments for cancer, cardiovascular disease, and inflammatory diseases.
Applications De Recherche Scientifique
4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has been found to have a variety of scientific research applications. It has been used as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. It has also been used to investigate the role of PKC in the regulation of ion channels. Additionally, 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has been used as a tool to study the effects of PKC on the cytoskeleton and cell morphology.
Propriétés
IUPAC Name |
4-chloro-2,5-dimethyl-N-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9-8-12(10(2)7-11(9)13)19(16,17)14-15-3-5-18-6-4-15/h7-8,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXJOWTZMGXQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4792058.png)
![ethyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792074.png)

![3-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4792097.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4792099.png)
![5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4792103.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4792109.png)
![7-[1,2-dichloro-2-(2-chloro-5-pyrimidinyl)vinyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B4792116.png)
![1-[(3-chlorobenzyl)sulfonyl]azepane](/img/structure/B4792129.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4792133.png)
![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)
![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4792159.png)